1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline 1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Brand Name: Vulcanchem
CAS No.: 901247-93-6
VCID: VC6369916
InChI: InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-14-13-17(2)15-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3
SMILES: CCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C
Molecular Formula: C25H21N3
Molecular Weight: 363.464

1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline

CAS No.: 901247-93-6

Cat. No.: VC6369916

Molecular Formula: C25H21N3

Molecular Weight: 363.464

* For research use only. Not for human or veterinary use.

1-(2-ethylphenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline - 901247-93-6

Specification

CAS No. 901247-93-6
Molecular Formula C25H21N3
Molecular Weight 363.464
IUPAC Name 1-(2-ethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
Standard InChI InChI=1S/C25H21N3/c1-3-18-9-7-8-12-23(18)28-25-20-14-13-17(2)15-22(20)26-16-21(25)24(27-28)19-10-5-4-6-11-19/h4-16H,3H2,1-2H3
Standard InChI Key OJKDPVYZGXZEAR-UHFFFAOYSA-N
SMILES CCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound features a pyrazolo[4,3-c]quinoline scaffold, where a pyrazole ring is fused to the quinoline framework at positions 4 and 3. Substituents include:

  • A 2-ethylphenyl group at position 1

  • A methyl group at position 7

  • A phenyl group at position 3

The molecular formula is C25H21N3\text{C}_{25}\text{H}_{21}\text{N}_{3}, with a molecular weight of 363.464 g/mol . The IUPAC name is 1-(2-ethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline, and its SMILES string is CCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C.

Table 1: Key Physicochemical Data

PropertyValueSource
CAS Number901247-93-6
Molecular FormulaC25H21N3\text{C}_{25}\text{H}_{21}\text{N}_{3}
Molecular Weight363.464 g/mol
IUPAC Name1-(2-ethylphenyl)-7-methyl-3-phenylpyrazolo[4,3-c]quinoline
SMILESCCC1=CC=CC=C1N2C3=C4C=CC(=CC4=NC=C3C(=N2)C5=CC=CC=C5)C

Spectroscopic and Computational Data

The Standard InChIKey OJKDPVYZGXZEAR-UHFFFAOYSA-N confirms the compound’s unique stereoelectronic profile. Density functional theory (DFT) simulations predict planar geometry for the fused ring system, with substituents influencing electron distribution and potential binding interactions .

Synthesis and Optimization

Synthetic Routes

Synthesis typically involves multi-step reactions starting from preformed pyrazole or quinoline precursors. Key steps include:

  • Ring Formation: Cyclocondensation of aminopyrazoles with substituted quinoline aldehydes.

  • Functionalization: Suzuki-Miyaura coupling or electrophilic aromatic substitution to introduce phenyl and ethyl groups.

  • Purification: Chromatographic techniques (TLC, HPLC) ensure >95% purity.

Challenges in Synthesis

  • Regioselectivity: Controlling substituent positions on the fused rings requires precise reaction conditions.

  • Yield Optimization: Reported yields for analogous pyrazoloquinolines range from 40–60%, suggesting room for improvement.

Biological Activities and Mechanisms

Structure-Activity Relationships (SAR)

  • Phenyl Substituents: The 2-ethylphenyl group enhances lipophilicity, potentially improving blood-brain barrier penetration.

  • Methyl Group: Position 7 methylation may reduce metabolic degradation, as seen in related compounds.

Research Gaps and Future Directions

Priority Areas

  • Pharmacokinetic Studies: No data exists on absorption, distribution, metabolism, or excretion (ADME).

  • Toxicology Profiles: Acute and chronic toxicity assessments are needed for preclinical development.

Technological Innovations

  • Nanoparticle Delivery: Encapsulation in lipid nanoparticles could enhance bioavailability.

  • CRISPR-Cas9 Screens: Identify novel molecular targets using genome-wide knockout libraries.

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